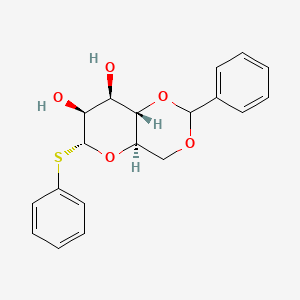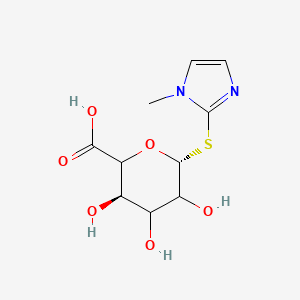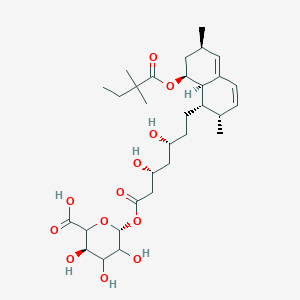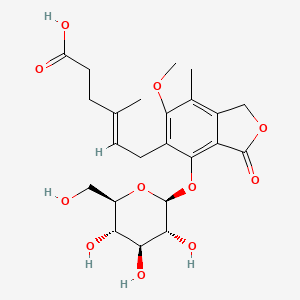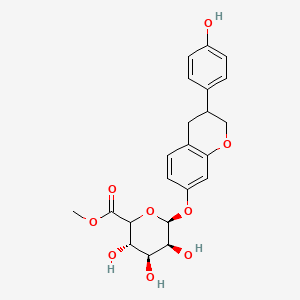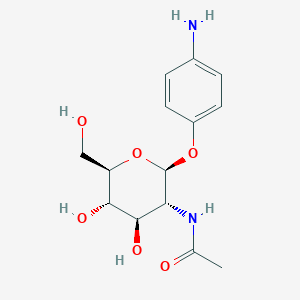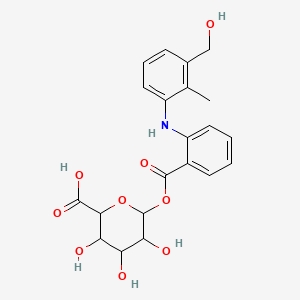
3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxymethyl Mefenamic Acid Acyl-β-D-glucuronide is a metabolite of mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID). It is formed through the conjugation of mefenamic acid with glucuronic acid, a process primarily occurring in the liver. This conjugation increases the solubility of hydrophobic compounds, facilitating their excretion.
Synthesis Analysis
The synthesis of 1-beta-O-acyl glucuronides of NSAIDs, including mefenamic acid, involves the reaction of the carboxylic acid group of the drug with activated forms of glucuronic acid. Baba and Yoshioka (2006) described a chemo-enzymatic procedure for synthesizing 1-beta-O-acyl glucuronides of mefenamic acid, among others, using lipase and esterase enzymes for the selective removal of protecting groups, yielding the target glucuronides in high yields (Baba & Yoshioka, 2006).
Molecular Structure Analysis
The molecular structure of acyl glucuronides, including 3-Hydroxymethyl Mefenamic Acid Acyl-β-D-glucuronide, features a glucuronic acid moiety linked via an ester bond to the drug molecule. The glucuronic acid confers increased water solubility and is pivotal for the metabolite's excretion. Structural analysis is typically performed using spectroscopic methods such as NMR and mass spectrometry.
Chemical Reactions and Properties
Acyl glucuronides are known for their reactivity, particularly the ability to undergo intramolecular rearrangement and react with proteins, potentially leading to adverse drug reactions. McGurk et al. (1996) explored the reactivity of mefenamic acid glucuronide, demonstrating its stability at physiological pH and its ability to bind irreversibly to proteins (McGurk et al., 1996).
Physical Properties Analysis
The physical properties of acyl glucuronides, such as solubility, stability, and half-life, are crucial for understanding their pharmacokinetic behavior. The stability of these compounds can vary significantly with pH and temperature. For example, the half-life of mefenamic acid glucuronide at physiological conditions was found to be considerably longer than many other acyl glucuronides, indicating its relative stability (McGurk et al., 1996).
Applications De Recherche Scientifique
Metabolism and Disposition in Vivo : Mefenamic acid (MEF), from which 3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide is derived, is extensively metabolized in vivo. One study identified four mono-hydroxyl MEFs and their corresponding glucuronides in rats after oral administration of MEF. These metabolites showed significant systemic exposure, suggesting possible systemic toxicities, especially after repeated MEF treatment (Fong et al., 2015).
Reactivity with Proteins : Mefenamic acid glucuronide has been shown to bind irreversibly to proteins, both in vitro and ex vivo. This binding is related to the formation of reactive acyl glucuronides and could be a factor in drug-induced nephrotoxicity (McGurk et al., 1996).
Biosynthesis of Drug Glucuronide Metabolites : A study using Saccharomyces cerevisiae demonstrated the efficient production of various glucuronides, including acyl glucuronides of carboxylic acid-containing drugs like mefenamic acid. This system provides a means for in vitro synthesis of glucuronides for toxicological analyses (Ikushiro et al., 2016).
Formation of Acyl-Linked Metabolites and Toxicity : Research on mefenamic acid has found that it metabolizes into acyl-linked metabolites, which are implicated in the formation of protein adducts and potential drug toxicity. This includes bioactivation into reactive transacylating derivatives (Horng & Benet, 2013).
Glucuronidation Kinetics in Human Kidney : The glucuronidation kinetics of mefenamic acid were studied using human kidney cortical microsomes. These studies provide insight into the renal handling of mefenamic acid and its acyl glucuronides, which could have implications for renal toxicities (Gaganis et al., 2007).
Urinary Excretion in Preterm Infants : A study on the urinary excretion of mefenamic acid and its metabolites in preterm infants indicates that the metabolism of mefenamic acid in infants differs from adults and children, which may be due to lower activity of drug metabolizing enzymes (Sato et al., 1997).
Propriétés
IUPAC Name |
3,4,5-trihydroxy-6-[2-[3-(hydroxymethyl)-2-methylanilino]benzoyl]oxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO9/c1-10-11(9-23)5-4-8-13(10)22-14-7-3-2-6-12(14)20(29)31-21-17(26)15(24)16(25)18(30-21)19(27)28/h2-8,15-18,21-26H,9H2,1H3,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQNPPRHZMQONU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde](/img/structure/B1140725.png)
![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)
